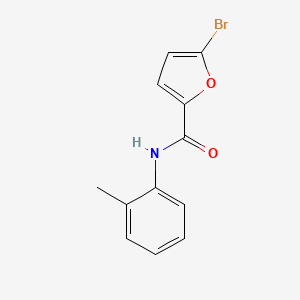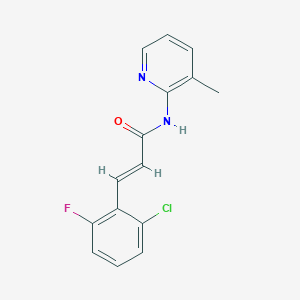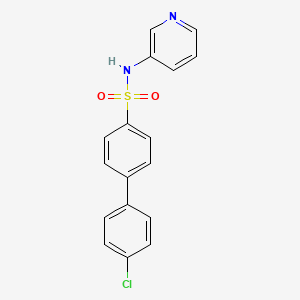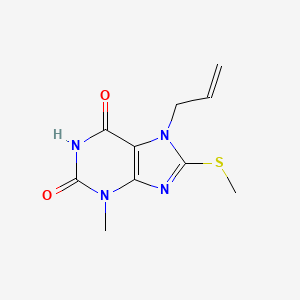
5-bromo-N-(2-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-methylphenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMF and has a molecular formula of C12H11BrNO2.
Mécanisme D'action
The exact mechanism of action of BMF is not well understood. However, studies have suggested that BMF may inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. BMF has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that BMF exhibits low toxicity towards mammalian cells. However, it has been reported to cause DNA damage in human cells. BMF has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BMF in lab experiments include its easy synthesis, low toxicity towards mammalian cells, and its potential applications in various fields. However, the limitations of using BMF in lab experiments include its limited solubility in water and its potential to cause DNA damage in human cells.
Orientations Futures
There are several future directions for the research on BMF. One direction is to further investigate its potential applications in medicinal chemistry, material science, and organic synthesis. Another direction is to study the exact mechanism of action of BMF and its effects on different types of cells. Additionally, research can be conducted to improve the solubility of BMF in water and to develop derivatives of BMF with improved properties.
In conclusion, BMF is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BMF can lead to the development of new materials and drugs with improved properties.
Méthodes De Synthèse
The synthesis of BMF involves the reaction of 5-bromo-2-furoic acid with 2-methylaniline. The reaction takes place in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then treated with a base such as sodium hydroxide to obtain BMF.
Applications De Recherche Scientifique
BMF has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BMF has been found to exhibit antitumor, antifungal, and antibacterial activities. In material science, BMF has been used as a building block for the synthesis of various organic materials such as liquid crystals and polymers. In organic synthesis, BMF has been used as a reagent for the preparation of various organic compounds.
Propriétés
IUPAC Name |
5-bromo-N-(2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-8-4-2-3-5-9(8)14-12(15)10-6-7-11(13)16-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPIZUKFQWEVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5745756.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5745781.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5745792.png)
![1-[2-(2,5-dichlorophenoxy)ethyl]piperidine](/img/structure/B5745797.png)

![2-[(1,3-benzoxazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5745803.png)


![5-({[2-(3-phenylpiperidin-1-yl)ethyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid](/img/structure/B5745837.png)
![{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5745845.png)

